(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one
Description
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(1R)-1-phenylethyl]piperidin-4-one |
InChI |
InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
XOGIRAQPVLKDBV-NWDGAFQWSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Double Aza-Michael Reaction Strategy
Divinyl Ketone Intermediate Formation
The synthesis begins with the Grignard addition of vinylmagnesium bromide to vinyl aldehydes (5 ), producing dienols (6a–e ) in high yields (82–95%). Subsequent oxidation with manganese(IV) oxide (for aliphatic substituents) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ; for aromatic substituents) yields divinyl ketones (7 ). These intermediates are stable at 4°C for weeks, enabling batch processing.
Cyclization with Chiral Amines
Divinyl ketones undergo aza-Michael reactions with (R)-1-phenylethylamine under mild conditions (NaHCO₃, CH₃CN/H₂O, 16°C → 95°C), forming 2-substituted 4-piperidones (2 ) with diastereomeric ratios (dr) up to 3.7:1 (Table 1). The dr depends on the substituent’s steric and electronic properties:
- Aliphatic groups (Me, n-Pr) : Lower dr (1.1:1–1.4:1) due to reduced stereochemical bias.
- Aromatic groups (Ph, 4-ClC₆H₄, 4-OMeC₆H₄) : Higher dr (2.6:1–3.7:1) via π-π interactions stabilizing transition states.
Table 1. Diastereomeric Ratios of 2-Substituted 4-Piperidones
| Entry | R | Yield (%) | dr (2:2′) |
|---|---|---|---|
| 1 | Me | 37 | 1.1:1 |
| 2 | n-Pr | 27 | 1.4:1 |
| 3 | Ph | 63 | 2.6:1 |
| 4 | 4-ClC₆H₄ | 68 | 2.8:1 |
| 5 | 4-OMeC₆H₄ | 57 | 3.7:1 |
Grignard Addition-Oxidation-Cyclization Sequence
Vinyl Grignard Addition
Reaction of 3-penten-2-one with vinylmagnesium bromide generates a dienol intermediate, which is oxidized to divinyl ketones using MnO₂ or DDQ. For example, MnO₂ selectively oxidizes aliphatic dienols (6a–b ) in 85–90% yield, while DDQ is preferred for aromatic substrates (6c–e ) to avoid overoxidation.
Reductive Amination Approach
Industrial-Scale Production
Stereochemical Analysis and Optimization
Chemical Reactions Analysis
Types of Reactions
(S)-2-methyl-1-(®-1-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Various nucleophiles like alkyl halides, amines, or alcohols.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted piperidines .
Scientific Research Applications
Pharmacological Applications
1.1. Central Nervous System Disorders
The compound has been investigated for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets in the treatment of central nervous system (CNS) disorders. Research indicates that compounds related to (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one can influence neurotransmitter systems, particularly those involving dopamine, serotonin, and norepinephrine, which are essential for mood regulation and cognitive function .
1.2. Acetylcholinesterase Inhibition
Studies have demonstrated that derivatives of this compound exhibit acetylcholinesterase inhibitory activity, making them potential candidates for the treatment of Alzheimer's disease. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the piperidine ring can enhance or reduce inhibitory potency . For instance, a series of analogues showed varying IC50 values, highlighting the significance of stereochemistry in biological activity .
Synthetic Applications
2.1. Scaffold for Drug Development
(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one serves as a scaffold for synthesizing various pharmacologically active compounds. Its chiral centers allow for the creation of diverse analogues with tailored biological activities. For example, researchers have synthesized donepezil analogues using this compound as a starting material, demonstrating its utility in developing drugs targeting Alzheimer's disease .
2.2. Synthesis Techniques
The synthesis of this compound typically involves several methods, including chiral resolution and diastereomeric separation techniques. Recent advancements have improved yields and purity through optimized reaction conditions . The ability to produce high-purity compounds is crucial for subsequent biological testing and pharmacological evaluation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-2-methyl-1-(®-1-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one distinguishes it from closely related isomers, such as:
- (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS 103539-60-2)
- (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one (CAS 103539-61-3)
Key Findings :
- The (R)-1-phenylethyl group in the target compound may hinder crystallographic centrosymmetry, complicating enantiomorph-polarity estimation (e.g., via Flack’s x parameter ).
Structural Analogs with Varied Ring Systems
2.2.1. Pyrrolidinone Derivatives
The pyrrolidinone analog (S)-4-(hydroxymethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one (CAS 215183-32-7) shares the (R)-1-phenylethyl group but features a smaller, five-membered lactam ring:
Key Findings :
- The hydroxymethyl group in the pyrrolidinone derivative introduces hydrogen-bonding capability, absent in the target compound .
Substituent Effects: Fluorinated and Functionalized Variants
highlights N-[(R)-1-(4-fluorophenyl)ethyl]-naphthalenediimide derivatives, where fluorination of the phenylethyl group enhances thermal stability and ferroelectric properties.
| Feature | (R)-1-Phenylethyl Group (Target) | 4-Fluorophenylethyl (Analog) |
|---|---|---|
| Electron Withdrawal | No | Yes (via fluorine) |
| Phase Transitions | Not studied | Martensitic transitions observed |
Key Findings :
- Fluorination in analogs increases dipole moments, suggesting that similar modifications in the target compound could alter its crystallographic or electronic properties .
Biological Activity
(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one is a chiral piperidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one features a piperidine ring substituted with a methyl group and a phenylethyl group. Its chirality contributes to distinct biological activities compared to its stereoisomers. The molecular formula is , and the compound exhibits a ketone functional group, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one possesses notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibitory effects. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways or inhibition of specific oncogenic signaling pathways. For instance, it has shown effectiveness in inhibiting the growth of certain tumor cell lines, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
(S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one acts as an inhibitor for several enzymes, including acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can enhance cognitive function. The compound's IC50 values indicate strong inhibitory activity, suggesting potential applications in treating cognitive disorders .
The biological activity of (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one can be attributed to its ability to interact with various molecular targets:
- Enzymatic Interactions : The compound may bind to active sites on enzymes, altering their catalytic efficiency.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
These interactions are influenced by the compound's stereochemistry, which affects its affinity and selectivity towards specific targets .
Case Studies and Research Findings
A series of studies have highlighted the compound's pharmacological potential:
- Antimicrobial Activity : In vitro assays demonstrated that derivatives of (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one exhibited significant antibacterial effects against multiple strains, with some derivatives showing enhanced potency due to structural modifications .
- Anticancer Activity : A study reported that certain analogs induced apoptosis in human cancer cell lines through the activation of caspase pathways, showcasing their potential as anticancer agents .
- Enzyme Inhibition : Comparative studies indicated that (S)-2-methyl-1-((R)-1-phenylethyl)piperidin-4-one had an IC50 value of approximately 0.5 μM against AChE, highlighting its efficacy as a potential therapeutic agent for cognitive enhancement .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
